molecular formula C16H18N2O2 B13879937 Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate

Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate

Cat. No.: B13879937
M. Wt: 270.33 g/mol
InChI Key: OHOUKKVYXFZNTD-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamino group attached to a pyridine ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate typically involves the reaction of 2-pyridinecarboxaldehyde with benzylamine, followed by esterification with methyl propanoate. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate is unique due to its combination of a benzylamino group, a pyridine ring, and an ester functional group. This unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

methyl 2-(benzylamino)-2-pyridin-2-ylpropanoate

InChI

InChI=1S/C16H18N2O2/c1-16(15(19)20-2,14-10-6-7-11-17-14)18-12-13-8-4-3-5-9-13/h3-11,18H,12H2,1-2H3

InChI Key

OHOUKKVYXFZNTD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)OC)NCC2=CC=CC=C2

Origin of Product

United States

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